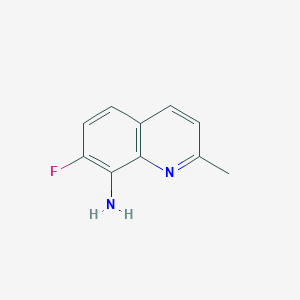

7-Fluoro-2-methylquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

7-fluoro-2-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |

InChI Key |

OITJONYDZNRJAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 2 Methylquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Fluoro-2-methylquinolin-8-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides critical information about the number, environment, and coupling interactions of hydrogen atoms. The aromatic region of the spectrum is particularly informative. The protons on the quinoline (B57606) core exhibit distinct chemical shifts influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom.

The protons H-3, H-4, H-5, and H-6 would appear as distinct signals in the aromatic region of the spectrum. The methyl group (-CH₃) at the C-2 position would typically appear as a singlet in the upfield region, around 2.5 ppm. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The coupling between adjacent protons (e.g., H-3 and H-4, H-5 and H-6) provides definitive evidence for their connectivity, with typical ortho-coupling constants (³JHH) in the range of 7-9 Hz.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | ~2.5 | s (singlet) | N/A |

| H-3 | ~7.0-7.2 | d (doublet) | ³J(H3-H4) ≈ 8.5 |

| H-4 | ~7.8-8.0 | d (doublet) | ³J(H4-H3) ≈ 8.5 |

| H-5 | ~7.3-7.5 | dd (doublet of doublets) | ³J(H5-H6) ≈ 9.0, ⁴J(H5-F) ≈ 5.0 |

| H-6 | ~6.8-7.0 | t (triplet) or dd | ³J(H6-H5) ≈ 9.0, ³J(H6-F) ≈ 9.0 |

| NH₂ | Broad, variable | br s (broad singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being highly dependent on its electronic environment. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the carbons in the fluorinated ring, particularly the carbon directly bonded to it (C-7), which would exhibit a large downfield shift and a strong one-bond carbon-fluorine coupling (¹JCF). The carbons of the methyl group and the amino-substituted carbon (C-8) would appear at characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~115 (d, JCF) |

| C-6 | ~110 (d, JCF) |

| C-7 | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-8 | ~140 |

| C-8a | ~138 |

| CH₃ | ~25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to characterize fluorine-containing compounds. icpms.cz Given the 100% natural abundance of the ¹⁹F isotope, this method provides clear and informative spectra. icpms.cz For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. nih.gov Furthermore, the signal will be split into a multiplet due to coupling with neighboring protons, primarily H-6 and H-5, providing further confirmation of the substitution pattern. The magnitude of these coupling constants (JHF) is distance-dependent and provides valuable structural information. icpms.cz The interaction between the fluorine atom and a receptor molecule can often lead to a noticeable change in the fluorine's chemical shift. biophysics.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Overlap Resolution

While one-dimensional NMR provides essential data, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques are instrumental in resolving these overlaps and establishing unambiguous atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons like H-3 and H-4, and between H-5 and H-6, confirming the structure of the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal of the methyl group would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons (those without attached protons) to the rest of the molecule. For example, correlations between the methyl protons and carbons C-2 and C-3 would be expected.

Variable-Temperature NMR for Conformational Studies

Variable-temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes or restricted rotation. ox.ac.uk In the case of this compound, the rotation around the C-8 to amino group bond might be hindered due to steric interactions with the substituent at C-7. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. ox.ac.ukresearchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. Analyzing these changes can provide thermodynamic parameters for the rotational barrier. researchgate.netrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups.

N-H Stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the methyl group's C-H stretching will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline ring's C=N and C=C stretching vibrations will produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1000-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The aromatic ring vibrations and the C-C backbone stretches often give rise to strong Raman signals. The C-F bond may also show a characteristic Raman band. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450 | Weak | Medium-Strong |

| N-H stretch (symmetric) | ~3350 | Weak | Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | Strong | Medium-Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium | Medium |

| N-H bend | ~1620 | Weak | Strong |

| Aromatic C=C/C=N stretch | 1450-1650 | Strong | Medium-Strong |

| C-F stretch | 1000-1300 | Medium | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups include the amine (N-H), the aromatic quinoline ring (C-H, C=C, C=N), the methyl group (C-H), and the carbon-fluorine bond (C-F).

The FTIR spectrum of a related compound, 7-Fluoro-2-methylquinoline (B75012), has been recorded from a liquid melt. nih.gov While this compound lacks the 8-amino group, its spectrum provides a basis for identifying the quinoline and fluoro-substituent vibrations. The characteristic absorption bands for this compound are predicted based on the analysis of its constituent parts. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this value. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1450-1650 cm⁻¹ region. The C-F stretching vibration, a key feature, is anticipated to produce a strong absorption band in the 1000-1350 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2960 |

| C=N / C=C Stretch | Quinoline Ring | 1450 - 1650 |

| C-F Stretch | Fluoro Substituent | 1000 - 1350 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information on molecular vibrations that are complementary to FTIR. It detects changes in the polarizability of a molecule during vibration. For aromatic systems like quinoline, Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton.

A FT-Raman spectrum has been documented for the related compound 7-Fluoro-2-methylquinoline. nih.gov The vibrations of the quinoline ring system are expected to be strong and sharp in the Raman spectrum. The symmetric ring breathing modes, which are often weak in the IR spectrum, typically give rise to intense Raman signals. For this compound, the C-F bond vibration would also be Raman active. The complementary nature of FTIR and Raman allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₁₀H₉FN₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass for C₁₀H₉FN₂ is 176.0750 Da. This precise mass measurement is a definitive method for confirming the molecular formula of the synthesized compound. A related compound, 7-methylquinolin-8-amine, has a calculated exact mass of 158.0844 Da. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry that provide different types of structural information. youtube.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy to the molecule, leading to extensive fragmentation. youtube.comnih.gov The resulting mass spectrum displays a "fingerprint" of fragment ions, which can be analyzed to deduce the molecule's structure. For this compound, the molecular ion (M⁺˙) would be observed, and key fragmentation pathways would likely involve the loss of HCN from the quinoline ring, a common fragmentation for quinolines, and potentially the loss of a methyl radical (˙CH₃). researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suited for polar and less volatile molecules. youtube.com It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. youtube.com For this compound, the ESI mass spectrum is expected to show a prominent base peak corresponding to the [M+H]⁺ ion at m/z 177.0828. This technique is valuable for confirming the molecular weight of the parent compound without the complication of extensive fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system in this compound is a chromophore that absorbs UV radiation, leading to π → π* and n → π* electronic transitions.

The absorption spectrum is influenced by the substituents on the quinoline ring. The amino (-NH₂) and fluoro (-F) groups can act as auxochromes, modifying the absorption maxima (λ_max_) and molar absorptivity. Studies on related 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives show that their UV-Vis spectra are sensitive to factors like pH and solvent polarity. nih.govresearchgate.net For instance, derivatives of 8-amidoquinoline are known to be effective fluorophores for detecting metal ions like Zn²⁺, where binding events cause significant changes in the UV-Vis and fluorescence spectra. nih.gov The electronic transitions in this compound are expected to fall within the typical range for substituted quinolines, with distinct absorption bands that can be used for quantitative analysis and to study interactions with other chemical species.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) |

| π → π | Quinoline Ring | 250 - 350 |

| n → π | Quinoline Ring | > 350 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, data from closely related structures, such as 8-Hydroxy-2-methylquinoline, offer valuable insights. The crystal structure of 8-Hydroxy-2-methylquinoline reveals that the molecule crystallizes in the orthorhombic space group Pbca. researchgate.net In this structure, two independent molecules form a dimer through O—H···N hydrogen bonds. researchgate.net

For this compound, a similar packing arrangement stabilized by intermolecular N—H···N hydrogen bonds between the 8-amino group and the quinoline nitrogen of an adjacent molecule would be expected. X-ray analysis would definitively determine the planarity of the quinoline ring, the orientation of the methyl and amino groups, and the precise C-F bond length.

Table 3: Crystallographic Data for the Related Compound 8-Hydroxy-2-methylquinoline

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉NO | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 12.6542 (5) | researchgate.net |

| b (Å) | 10.9976 (6) | researchgate.net |

| c (Å) | 23.6264 (10) | researchgate.net |

| V (ų) | 3288.0 (3) | researchgate.net |

| Z | 16 | researchgate.net |

This crystallographic information for a similar molecule provides a strong predictive model for the solid-state structure of this compound.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Detailed research findings on the single-crystal X-ray diffraction of this compound are not available in the reviewed literature. To conduct this analysis, a single crystal of the compound would be isolated and subjected to X-ray bombardment. The resulting diffraction pattern would allow for the determination of its crystallographic parameters.

A prospective data table for such an analysis would include:

| Parameter | Value |

| Chemical Formula | C₁₀H₉FN₂ |

| Formula Weight | 176.19 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

Without a solved crystal structure, a definitive elucidation of the intermolecular interactions within the crystal lattice of this compound cannot be provided. However, based on its molecular structure, the primary interactions would likely involve:

Hydrogen Bonding: The amine group (-NH₂) at the 8-position is a strong hydrogen bond donor, and the quinoline nitrogen is a potential acceptor. It is highly probable that N-H···N hydrogen bonds would be a dominant feature, potentially linking molecules into dimers, chains, or more complex networks.

Other Interactions: C-H···F or C-H···π interactions may also play a role in the crystal packing.

A detailed analysis would quantify the distances and angles of these interactions, which is only possible through crystallographic data.

Analysis of Molecular Conformation and Geometry in the Solid State

The analysis of the molecular conformation and geometry in the solid state is contingent on single-crystal X-ray diffraction data. This analysis would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule.

Key areas of interest would include:

The planarity of the quinoline ring system and any distortions caused by the substituents.

The orientation of the amine group relative to the quinoline ring.

The intramolecular hydrogen bonding, if any, between the 8-amine and the nitrogen at the 1-position.

A prospective table of selected geometric parameters would appear as follows:

| Bond/Angle | Value (Å or °) |

| C7-F | To be determined |

| C8-N(amine) | To be determined |

| C2-C(methyl) | To be determined |

| N(1)-C(2)-C(3) | To be determined |

| C(7)-C(8)-N(amine) | To be determined |

| Torsion Angle (e.g., C(7)-C(8)-N-H) | To be determined |

Until experimental data becomes available, a complete and accurate discussion of these topics for this compound remains speculative.

Computational and Theoretical Investigations of 7 Fluoro 2 Methylquinolin 8 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, molecular geometry, and reactivity of molecules. This method is founded on the principle that the energy of a molecule can be determined from its electron density. DFT has been successfully applied to a wide range of quinoline (B57606) derivatives to elucidate their properties. nih.govdergipark.org.trresearchgate.net For 7-Fluoro-2-methylquinolin-8-amine, DFT calculations would provide a fundamental understanding of its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the minimum energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Given the presence of a rotatable amino group (-NH2), a conformational analysis would be necessary to identify the most stable conformer(s). This involves mapping the potential energy surface by rotating the single bond connecting the amino group to the quinoline ring. Such calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can identify the global minimum energy structure, which is crucial for all subsequent property calculations. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or basicity. youtube.com For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system and the lone pair of the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. The energy of the LUMO indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap (ΔE = E_LUMO - E_HOMO). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.comajchem-a.com In many nitrogen-based drug compounds, this gap typically falls within a specific range, often cited as 3.5-4.5 eV, suggesting a balance of stability and reactivity. emerginginvestigators.org

| Parameter | Significance in Chemical Reactivity |

|---|---|

| E_HOMO | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity as a nucleophile. |

| E_LUMO | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity as an electrophile. |

| Energy Gap (ΔE) | Correlates with molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, using a color spectrum to denote different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. scienceopen.comresearchgate.net For this compound, negative potential would be expected around the quinoline nitrogen, the amino nitrogen, and the highly electronegative fluorine atom.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the N-H protons of the amino group). scienceopen.comresearchgate.net

Green Regions: These areas represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.net

Global Reactivity Descriptors

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is given by η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These quantum chemical descriptors provide a robust framework for comparing the reactivity of different molecules.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud; related to stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. |

Simulation of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) and Comparison with Experimental Data

A significant advantage of DFT is its ability to simulate various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum, after appropriate scaling, can be compared with an experimental Fourier-transform infrared (FTIR) spectrum. This comparison helps in assigning vibrational modes to specific functional groups and confirms the calculated geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra, aiding in the structural elucidation of the compound.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λ_max) can be compared with the experimental spectrum to understand the electronic structure. dergipark.org.tr While experimental spectra for this compound are not readily found, data for the parent 7-Fluoro-2-methylquinoline (B75012) exists and could serve as a valuable reference. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of a molecule upon absorption of light, such as its potential for fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of ground-state DFT that allows for the calculation of excited-state properties.

TD-DFT calculations provide information on:

Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital (e.g., S₀ → S₁ transition). These energies correspond to the absorption peaks in a UV-Vis spectrum. dergipark.org.tr

Oscillator Strengths: A measure of the probability or intensity of an electronic transition. Transitions with high oscillator strengths are more likely to be observed experimentally. dergipark.org.tr

Nature of Transitions: TD-DFT analysis reveals which molecular orbitals are involved in a particular electronic transition (e.g., a HOMO→LUMO transition).

For a compound like this compound, which belongs to a class known for its fluorescent properties mdpi.com, TD-DFT is essential for predicting its photophysical behavior, including absorption and emission wavelengths. Studies on similar quinolines have shown that TD-DFT can effectively predict these properties and explain the influence of substituents on the excited states. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, including its conformational changes and interactions with its environment, such as solvent molecules.

For various quinoline derivatives, MD simulations have been instrumental in understanding their behavior in biological systems, such as their interaction with proteins or DNA. mdpi.comnih.govresearchgate.netnih.gov These simulations can reveal key binding interactions, conformational stability, and the influence of solvent on the molecule's structure and function. mdpi.comnih.govresearchgate.netnih.gov Unfortunately, there are no published MD simulation studies specifically investigating the dynamic behavior and solvent effects of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Parameters

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are often built using descriptors derived from computational chemistry calculations.

QSRR studies on various classes of quinoline derivatives have been conducted to predict their biological activities or physical properties. researchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to develop a predictive model. Such models can guide the design of new compounds with desired properties. A QSRR study specifically for this compound or a closely related series of compounds that would allow for the generation of a data table of computational parameters and their correlation with reactivity is not available in the peer-reviewed literature.

Reactivity and Derivatization Strategies for 7 Fluoro 2 Methylquinolin 8 Amine

Chemical Transformations of the Amino and Fluoro Functionalities

The amino and fluoro groups on the quinoline (B57606) ring are primary sites for initial derivatization, offering pathways to a wide range of functionalized molecules.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group at the C8 position is a key reactive center. Its nucleophilicity allows for conventional transformations such as acylation and alkylation. For instance, the reaction of 8-aminoquinolines with acyl chlorides or anhydrides under standard conditions yields the corresponding amides. These amides have been explored as fluorophores for metal ion detection. nih.gov The formation of carboxamide groups from 8-aminoquinoline (B160924) derivatives is a common strategy to enhance water solubility and cell membrane permeability in the design of fluorescent probes. nih.gov

Alkylation of the amino group can also be achieved, though it is less commonly reported for this specific substrate compared to acylation. Furthermore, diazotization of the 8-amino group can be performed by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a variety of other functional groups, including hydroxyl, cyano, or halides, through Sandmeyer or related reactions.

Reactivity of the Fluoro Substituent (e.g., Nucleophilic Aromatic Substitution)

The fluorine atom at the C7 position, while generally a poor leaving group in nucleophilic aromatic substitution (SNAr) compared to other halogens in some systems, can be displaced under specific conditions. nih.gov The reactivity of the fluoro group is influenced by the electron-withdrawing nature of the quinoline ring system. youtube.comnih.gov In many heterocyclic systems, nucleophilic attack is a viable pathway for functionalization. youtube.com The success of SNAr reactions on fluoro-substituted quinolines often depends on the nature of the nucleophile and the reaction conditions, such as the use of high temperatures or polar aprotic solvents. conicet.gov.ar For example, strong nucleophiles like alkoxides or amines can replace the fluoro group, particularly if the ring is further activated by electron-withdrawing substituents.

Table 1: Representative Reactions of the Amino and Fluoro Groups

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270), triethylamine) | 8-Acylamino-7-fluoro-2-methylquinoline |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 7-Fluoro-2-methylquinoline-8-diazonium salt |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, R₂NH), polar aprotic solvent (e.g., DMSO, DMF), heat | 7-Substituted-2-methylquinolin-8-amine |

Functionalization of the Quinoline Ring System

Beyond the immediate functional groups, the quinoline nucleus itself can undergo a range of chemical modifications.

Electrophilic Aromatic Substitution Sites

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the existing substituents (fluoro, methyl, and amino groups) direct incoming electrophiles to specific positions. The powerful activating and ortho-, para-directing effect of the amino group at C8 would primarily direct electrophiles to the C5 and C7 positions. However, the C7 position is blocked by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C5 position of the carbocyclic ring. The pyridine ring is generally less reactive towards electrophiles than the benzene (B151609) ring.

Nucleophilic Additions and Substitutions

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, especially when activated. While the C7-fluoro group can be a site for SNAr, other positions on the quinoline ring can also react. For instance, in related quinoline systems, nucleophilic displacement of other leaving groups, such as chloro groups at the C4 position, proceeds readily. mdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for introducing substituents onto electron-deficient aromatic rings like nitroquinolines, where a nucleophile attacks a hydrogen-bearing carbon atom. nih.gov

Oxidation and Reduction Pathways

The quinoline ring system can undergo both oxidation and reduction. The methyl group at the C2 position is a potential site for oxidation. For instance, 2-methylquinolines can be oxidized to form quinoline-2-carbaldehydes. acs.org Enzymatic oxidation of quinoline derivatives has also been explored, often targeting the C2 position. rsc.org

Reduction of the quinoline ring can also be achieved. Catalytic hydrogenation can reduce the pyridine ring to afford a tetrahydroquinoline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent and regioselectivity of the reduction.

Table 2: Potential Functionalization of the Quinoline Ring

| Reaction Type | Potential Site(s) | Typical Reagents | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Nitrating mixture (HNO₃/H₂SO₄), Halogens (e.g., Br₂), Acyl chlorides/Lewis acid | 5-Substituted-7-fluoro-2-methylquinolin-8-amine |

| Oxidation of Methyl Group | C2-methyl | Oxidizing agents (e.g., SeO₂) | 7-Fluoro-8-aminoquinoline-2-carbaldehyde |

| Ring Reduction | Pyridine ring | H₂, Pd/C or PtO₂ | 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine |

Strategies for Introducing Diverse Substituents to the 7-Fluoro-2-methylquinolin-8-amine Core

The chemical architecture of this compound presents three primary sites for functionalization: the exocyclic amino group at the C8 position, the electron-rich C5 position of the quinoline ring, and the fluorine-bearing C7 position.

The primary amino group at the C8 position is a highly versatile handle for derivatization. As a nucleophile, it readily participates in reactions with a wide range of electrophiles. Standard acylation reactions with acyl chlorides or anhydrides can be employed to introduce a variety of amide functionalities. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides can yield corresponding urea (B33335) and carbamate (B1207046) derivatives. These reactions are foundational in medicinal chemistry for modulating the physicochemical properties of a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, the formation of amides and ureas from 8-aminoquinoline has been extensively documented in the development of therapeutic agents and fluorescent probes. nih.govnih.gov

The 8-amino group also functions as a powerful directing group, activating the quinoline ring towards electrophilic substitution, particularly at the C5 position. acs.orgrsc.orgrsc.orgresearchgate.netnih.gov This has been exploited in various 8-aminoquinoline systems to introduce substituents such as halogens, alkyl groups, and sulfonyl groups. rsc.orgresearchgate.netnih.gov For example, copper-catalyzed C5-H bromination and nickel-catalyzed C5-H difluoroalkylation of 8-aminoquinoline amides have been reported, showcasing the utility of the 8-amido group as a directing auxiliary. acs.orgrsc.org It is anticipated that this compound would undergo similar regioselective functionalization at the C5 position. The electron-withdrawing nature of the fluorine atom at C7 may influence the electron density of the ring, potentially modulating the reactivity at the C5 position, though the overarching directing effect of the amino/amido group is expected to dominate.

Finally, the fluorine atom at the C7 position represents a potential site for nucleophilic aromatic substitution (SNAAr). While aryl fluorides are generally less reactive than other haloarenes, their substitution can be facilitated by the presence of activating groups and strong nucleophiles. In the context of the quinoline ring, particularly with the nitrogen atom and potentially the 8-amino group influencing the electronic landscape, the C7-fluoro could be displaced by various nucleophiles such as amines, alkoxides, or thiolates, especially under forcing conditions or with appropriate catalytic systems. capes.gov.brnih.gov This provides a pathway to a diverse array of 7-substituted derivatives that would be otherwise difficult to access.

Table 1: Potential Derivatization Reactions at the C8-Amino Group

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Significance |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Modulation of electronic and steric properties; introduction of new binding motifs. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of acidic N-H for hydrogen bonding; mimics for phosphate (B84403) groups. |

| Urea Formation | Isocyanates | Urea | Creation of potent hydrogen bond donors and acceptors. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Introduction of alkyl substituents for tuning lipophilicity and basicity. |

Exploration of Novel Building Blocks and Intermediates from this compound

Beyond direct derivatization, this compound can serve as a foundational building block for the synthesis of more complex and novel chemical intermediates. These intermediates can, in turn, be utilized in the construction of larger molecular architectures.

One key transformation is the diazotization of the 8-amino group, followed by a Sandmeyer or related reaction. This would convert the amino functionality into a variety of other substituents, such as a hydroxyl, cyano, or different halogen group at the C8 position. This opens up a new set of reactive handles on the quinoline core. For example, conversion to an 8-hydroxy derivative would allow for subsequent O-alkylation or O-arylation reactions.

Furthermore, the strategic placement of the 8-amino and 7-fluoro groups suggests the potential for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, if a suitable two-carbon electrophilic synthon were to react with the 8-amino group, subsequent intramolecular nucleophilic attack by the newly formed sidechain onto the C7 position could potentially lead to the formation of a new fused five- or six-membered ring. While speculative, such a transformation would yield a rigid, tricyclic scaffold with unique three-dimensional architecture.

The methyl group at the C2 position, while generally less reactive, can also be a site for derivatization. Oxidation of the methyl group, for instance using selenium dioxide, can yield the corresponding aldehyde, 7-fluoro-8-aminoquinoline-2-carbaldehyde. This aldehyde is a versatile intermediate that can participate in a host of reactions, including Wittig-type olefination, condensation with active methylene (B1212753) compounds, and the formation of Schiff bases, thereby extending the molecular complexity.

Table 2: Potential Novel Intermediates from this compound

| Intermediate | Synthetic Transformation | Potential for Further Derivatization |

|---|---|---|

| 7-Fluoro-2-methylquinolin-8-ol | Diazotization followed by hydrolysis | O-alkylation, O-arylation, formation of esters. |

| 7-Fluoro-2-methylquinoline-8-carbonitrile | Diazotization followed by Sandmeyer reaction (CuCN) | Hydrolysis to carboxylic acid, reduction to amine, formation of tetrazoles. |

| 7-Fluoro-8-aminoquinoline-2-carbaldehyde | Oxidation of the C2-methyl group | Condensation reactions, Wittig olefination, synthesis of Schiff bases. |

| Fused Tricyclic Systems | Intramolecular cyclization strategies | Novel scaffolds with defined stereochemistry for drug discovery. |

Advanced Applications and Research Directions in Chemical Science for 7 Fluoro 2 Methylquinolin 8 Amine

Ligand Design and Coordination Chemistry

The core of 7-Fluoro-2-methylquinolin-8-amine's utility in coordination chemistry lies in its 8-aminoquinoline (B160924) framework, a well-established motif for creating potent metal-ion chelators. arkat-usa.org

8-Aminoquinoline and its derivatives are classic bidentate ligands, capable of forming stable five-membered chelate rings with metal ions through coordination with the heterocyclic ring nitrogen (N1) and the exocyclic amino group nitrogen (N8). nih.gov This chelating ability is fundamental to their function in various applications, including their use as ionophores in chemosensors for detecting metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺. arkat-usa.orgresearchgate.net The stability and selectivity of the resulting metal complexes are heavily influenced by the nature and position of substituents on the quinoline (B57606) ring.

In the case of this compound, the substituents are expected to modulate its chelation properties in two distinct ways:

Electronic Effects : The fluorine atom at the 7-position is strongly electron-withdrawing, which decreases the electron density of the quinoline ring system and reduces the basicity of the coordinating nitrogen atoms. This can influence the affinity of the ligand for different metal ions.

Steric Effects : The methyl group at the 2-position, adjacent to the ring nitrogen, introduces steric hindrance. This bulkiness can affect the geometry of the resulting metal complex and may impart selectivity for certain metal ions over others based on their preferred coordination geometry and ionic radii. nih.gov

The synthesis of metal complexes with 8-aminoquinoline-type ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent. nih.govresearchgate.net For this compound, a general synthetic approach would involve dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chloride or nitrate (B79036) salts of Cu(II), Zn(II), or Ni(II)). The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. researchgate.net

The resulting solid complexes can be isolated by filtration and characterized using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and N-H bonds upon complexation provides evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which helps in understanding the electronic structure and coordination geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

Elemental Analysis : This analysis determines the elemental composition (C, H, N) of the complex, which helps in confirming its stoichiometry. nih.gov

Table 1: Representative Synthesis and Characterization Data for a Hypothetical Metal Complex

| Parameter | Description |

| Reactants | This compound, Metal(II) Chloride |

| Solvent | Methanol |

| Stoichiometry (Ligand:Metal) | 2:1 |

| Proposed Complex | [M(C₁₀H₉FN₂)₂Cl₂] |

| Characterization | |

| IR Spectroscopy | Shift in ν(N-H) and ν(C=N) bands, appearance of new ν(M-N) bands. |

| UV-Vis Spectroscopy | Bathochromic or hypsochromic shifts in ligand-based π-π* transitions; appearance of new charge-transfer bands. |

| Elemental Analysis | C, H, N percentages consistent with the proposed formula. |

As a bidentate chelate, this compound is expected to bind to metal ions via its two nitrogen atoms, forming a stable complex. nih.gov The geometry of these complexes can vary, with octahedral or square-planar arrangements being common depending on the metal ion and other coordinating ligands. researchgate.netscirp.org

The substituents play a critical role in determining selectivity:

The 2-methyl group can create a specific binding pocket, introducing steric constraints that may favor coordination with metal ions of a particular size. nih.gov

The 7-fluoro group modifies the electronic properties of the ligand. This electronic tuning can alter the ligand's affinity according to the Hard and Soft Acids and Bases (HSAB) principle, potentially enhancing selectivity for certain metal ions over others that may be present in a mixture.

Research in this area would focus on determining the stability constants of the complexes with various metal ions to quantify this selectivity. Techniques such as potentiometric titration or spectrophotometric titration are commonly employed for these investigations.

Applications in Materials Science

The rigid, planar structure and photophysical properties of the quinoline ring system make its derivatives, including this compound, attractive candidates for use in advanced materials. ossila.com

Quinoline derivatives are known for their fluorescent properties. nih.gov Often, 8-hydroxyquinoline (B1678124) and 8-aminoquinoline ligands exhibit weak fluorescence in their free state but become highly emissive upon complexation with metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). scispace.com This effect arises because coordination to the metal ion increases the structural rigidity of the molecule, which in turn reduces the efficiency of non-radiative decay pathways and enhances fluorescence emission. scispace.com

The specific substituents on this compound could be advantageous for optical materials:

The fluorinated quinoline scaffold can be tailored for use in bioimaging. ossila.com

Metal complexes of this ligand could serve as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The fluorine and methyl groups can be used to tune the emission color and improve the quantum efficiency of the material.

Table 2: Potential Photophysical Properties for Optical Applications

| Property | Potential Characteristic | Application Relevance |

| Absorption | UV-Vis region | Light-harvesting for sensors or photocatalysis |

| Emission | Wavelength tunable by metal and substituents | OLEDs, fluorescent probes, bioimaging ossila.com |

| Quantum Yield | Potentially high upon metal chelation | Bright emitters for displays and sensing |

| Stokes Shift | Variable | Important for minimizing self-absorption in fluorescent applications |

Fluorinated organic molecules are of significant interest in the development of electronic materials due to fluorine's ability to lower the HOMO and LUMO energy levels, which can improve charge injection/extraction and enhance the ambient stability of devices. Quinoline derivatives are being explored as building blocks for organic semiconductors used in OFETs and as components in organic solar cells. ossila.com

The this compound scaffold could be incorporated into larger conjugated systems or used as a ligand in metal complexes for these applications. Its electron-withdrawing fluoro group can help tune the material's electron-accepting or electron-transporting properties, making it a potentially valuable component in the design of next-generation organic electronic devices. ossila.com

Development as Chemical Sensors

The 8-aminoquinoline scaffold is a well-established platform for the development of chemical sensors, particularly for detecting metal ions through fluorescence. The nitrogen atom of the quinoline ring and the amino group at the C8 position form an excellent bidentate chelation site for various metal ions.

Derivatives of 8-aminoquinoline and 8-amidoquinoline are widely recognized for their potential as fluorescent probes for zinc (Zn²⁺). mdpi.comnih.gov The core principle involves the chelation of the target ion by the quinoline nitrogen and the exocyclic amino group. This binding event modulates the photophysical properties of the molecule, often leading to a significant change in fluorescence intensity, which serves as the sensing signal. researchgate.net

For this compound, the design would leverage this established 8-aminoquinoline chelation site. The introduction of substituents on the quinoline ring is a common strategy to fine-tune the sensor's properties:

Selectivity: The specific geometry and electronic nature of the binding pocket created by the substituents influence which ions can be effectively chelated. While the 8-aminoquinoline core can bind to various transition metals, modifications can enhance selectivity for a specific ion like Zn²⁺ over others such as Cd²⁺, Cu²⁺, or Fe³⁺. nih.gov

Sensitivity and Quantum Yield: The electron-donating or electron-withdrawing nature of substituents alters the electronic distribution of the fluorophore, affecting its fluorescence quantum yield and the magnitude of the change upon ion binding. mdpi.com The 7-fluoro group, being electron-withdrawing, and the 2-methyl group, being weakly electron-donating, would electronically modify the quinoline system, impacting its performance as a fluorescent sensor.

Table 1: Potential Characteristics of this compound as a Fluorescent Probe

| Component | Function | Expected Influence on Sensing |

|---|---|---|

| 8-Aminoquinoline Core | Fluorophore and Ion Chelation Site | Provides the fundamental framework for fluorescence and a bidentate binding site (quinoline nitrogen and 8-amino nitrogen) for metal ions like Zn²⁺. researchgate.netnih.gov |

| 7-Fluoro Substituent | Electron-Withdrawing Group | Modulates the electronic properties of the quinoline ring, potentially affecting the pKₐ of the amino group and the binding affinity for specific ions. nih.govacs.org May also influence the photophysical properties (e.g., emission wavelength). |

| 2-Methyl Substituent | Electron-Donating and Steric Group | Can increase the electron density of the quinoline ring and may introduce steric hindrance that could enhance selectivity for certain ions by creating a more rigid and size-constrained binding pocket. |

The fluorescence changes in quinoline-based sensors upon ion binding are typically governed by well-understood photophysical mechanisms, primarily Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). researchgate.netrsc.org

Photoinduced Electron Transfer (PET): In the absence of a target ion, the lone pair of electrons on the 8-amino group can quench the fluorescence of the quinoline fluorophore upon excitation. This process, known as PET, results in a non-radiative decay pathway, and the molecule is weakly fluorescent or non-fluorescent ("turn-off" state). Upon chelation with a metal ion like Zn²⁺, the lone pair of electrons on the amino nitrogen becomes engaged in the coordinate bond. This binding inhibits the PET process, closing the non-radiative decay channel and causing a significant increase in fluorescence intensity ("turn-on" signal). rsc.orgnih.gov

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect also contributes to a "turn-on" response. In this mechanism, the binding of a metal ion to the fluorophore restricts intramolecular rotations and vibrations. This rigidification of the molecular structure reduces energy loss through non-radiative pathways, leading to an enhancement of the fluorescence quantum yield. rsc.orgmdpi.com For a sensor like this compound, the formation of a stable chelate complex with Zn²⁺ would increase the structural rigidity, thus enhancing fluorescence.

Role as Precursors for Complex Chemical Structures and Scaffolds

Substituted quinolines are valuable building blocks in synthetic chemistry due to their versatile reactivity. The structure of this compound offers multiple reactive sites, making it a potentially useful precursor for constructing more complex molecules. The synthesis of various substituted 8-aminoquinolines is often achieved through methods like the Povarov reaction, highlighting their accessibility as synthetic intermediates. rsc.org

The primary reactive handles in this compound would be:

The 8-Amino Group: This primary amine can readily undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the attachment of diverse functional groups or the integration of the quinoline unit into larger molecular frameworks. nih.gov

The Quinoline Ring: The fluorine atom at the C7 position can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions, enabling the introduction of other substituents. Furthermore, the quinoline ring system can undergo various C-H functionalization reactions, a modern tool for elaborating core scaffolds. acs.org

Its use as a precursor could lead to the synthesis of novel ligands for catalysis, functional materials, or molecules with specific biological activities, building upon the known applications of the quinoline scaffold. mdpi.com

Fundamental Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound, SAR studies would focus on how its specific substituents influence the intrinsic properties of the quinoline core.

Fluorine at C7: As a strongly electron-withdrawing group, the fluorine atom decreases the electron density across the aromatic system. This has several consequences:

It lowers the basicity of the quinoline nitrogen, which in turn affects its ability to coordinate with protons or metal ions. nih.govacs.org

It acidifies the N-H protons of the 8-amino group, influencing its hydrogen bonding capabilities and reactivity in condensation or substitution reactions.

It can activate the ring towards certain types of reactions while deactivating it towards others (e.g., electrophilic substitution).

Methyl at C2: The methyl group has a dual influence:

Electronic: It is a weak electron-donating group through hyperconjugation, which can slightly counteract the electron-withdrawing effect of the fluorine.

Steric: Its presence adjacent to the quinoline nitrogen can create steric hindrance, which may influence the approach of reactants or the geometry of metal complexes formed at the chelation site.

Studies on related 4-aminoquinolines and 8-hydroxyquinolines have shown that electron-withdrawing groups are often essential for specific activities, and the position of substituents drastically alters the compound's properties. acs.orgyoutube.com

Table 2: Predicted Substituent Effects on the Reactivity of this compound

| Structural Feature | Substituent Effect | Predicted Impact on Chemical Reactivity |

|---|---|---|

| Quinoline Nitrogen (N1) | Electron-withdrawing effect of 7-F | Decreased basicity compared to unsubstituted 8-aminoquinoline. nih.gov |

| 8-Amino Group (-NH₂) | Electron-withdrawing effect of 7-F | Decreased basicity; increased acidity of N-H protons. |

| Quinoline Ring System | Combined effects of 7-F and 2-Me | Modified electron density distribution, affecting susceptibility to electrophilic or nucleophilic attack. |

| Chelation Site (N1, 8-NH₂) | Steric hindrance from 2-Me | Potential for altered coordination geometry and metal ion selectivity compared to 2-unsubstituted analogues. |

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound. Density Functional Theory (DFT) is a common method used for this purpose.

Electronic Structure Analysis: DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. These calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the analysis could confirm the reduced basicity of the nitrogen atoms due to the fluorine substituent. rsc.org

Reaction Modeling: Computational methods can model the transition states and reaction pathways for various chemical transformations, providing insights into reaction kinetics and thermodynamics. This could be used to predict the feasibility of using this compound as a precursor in a multi-step synthesis.

Ligand-Metal Interactions: The binding energy and preferred coordination geometry of complexes between this compound and different metal ions can be calculated. nih.gov This would be invaluable for rationally designing chemical sensors with high selectivity, predicting which ion it would bind most strongly, and corroborating the mechanistic assumptions of PET and CHEF. nih.gov

These computational approaches offer a predictive framework to guide future experimental work on this and related quinoline derivatives.

Investigations into Solid-State Reactivity and Intermolecular Interactions

Detailed experimental research, including crystallographic analysis, on the solid-state reactivity and specific intermolecular interactions of this compound is not extensively available in the public domain. The solid-state behavior of a molecule is dictated by the arrangement of its constituent atoms and the forces that govern its packing in a crystalline lattice. For this compound, these interactions would primarily include hydrogen bonding, π-π stacking, and van der Waals forces.

The molecular structure of this compound, featuring an amino group (-NH2), a fluoro substituent, and a quinoline core, suggests the potential for a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the fluorine atom can act as hydrogen bond acceptors. The planar aromatic quinoline ring system provides a basis for π-π stacking interactions, a significant force in the crystal packing of many aromatic compounds.

While detailed research findings on the solid-state reactivity of this specific compound are not readily found, studies on similar quinoline derivatives can offer some insights. For instance, research on related hydroxyquinoline compounds has detailed the presence of π-π stacking interactions with specific centroid-centroid distances. However, without direct experimental data for this compound, any discussion of its solid-state properties remains speculative.

Due to the lack of available experimental data, a data table of crystallographic parameters or specific intermolecular interaction distances for this compound cannot be provided at this time.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The fluorine atom lowers HOMO energy, enhancing electron-deficient quinoline core reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like bacterial DNA gyrase (fluoroquinolone-like binding) or kinase enzymes (methyl group steric effects) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

How do substituent positions (fluoro at C-7, methyl at C-2) influence the compound’s fluorescence properties?

Basic Research Question

- Fluorine : Electron-withdrawing effect increases π-system conjugation, shifting emission λmax to 420–450 nm (blue-green fluorescence) .

- Methyl Group : Steric hindrance at C-2 reduces aggregation-caused quenching (ACQ), enhancing quantum yield (Φ ≈ 0.4–0.6 in ethanol) .

Applications : Fluorescent probes for cellular imaging require PBS buffer optimization (pH 7.4, 0.1% DMSO) to minimize background noise .

What green chemistry principles can be applied to synthesize this compound sustainably?

Advanced Research Question

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .

- Catalysis : Use Bi(OTf)₃ or FeCl₃ (5 mol%) for Friedländer condensation, reducing reaction time (2–4 hrs vs. 12 hrs) and waste .

- Atom Economy : Optimize stoichiometry (e.g., 1.1 eq. methylating agent) to minimize excess reagent use .

How can researchers address discrepancies in reported antimicrobial activity data for this compound?

Advanced Research Question

Contradictions in MIC (Minimum Inhibitory Concentration) values may stem from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and clinical isolates .

- Solubility Limits : Use DMSO stock solutions (<1% v/v) to avoid precipitation in broth microdilution assays .

- Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate potentiation effects (FIC index <0.5 indicates synergy) .

What spectroscopic techniques are essential for characterizing synthetic intermediates of this compound?

Basic Research Question

- IR Spectroscopy : Confirm NH₂ stretches (3350–3450 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- ¹³C-NMR : Identify quinoline carbons (C-2: δ 25–30 ppm for methyl; C-7: δ 150–160 ppm for fluorinated carbon) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., amine vs. imine) in single crystals grown from ethanol .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Fluorination Safety : Handle fluorinating agents (e.g., Selectfluor®) in fume hoods due to HF byproduct risks .

- Purification at Scale : Replace column chromatography with continuous extraction (e.g., centrifugal partition chromatography) .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life (>6 months) .

How does the methyl group at C-2 affect regioselectivity in further functionalization reactions?

Advanced Research Question

- Steric Effects : The methyl group directs electrophilic substitution to C-5/C-6 (meta to methyl) in nitration or bromination .

- Cross-Coupling : Suzuki-Miyaura reactions at C-4 require bulky ligands (e.g., SPhos) to overcome steric hindrance .

What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.